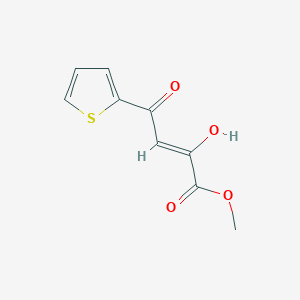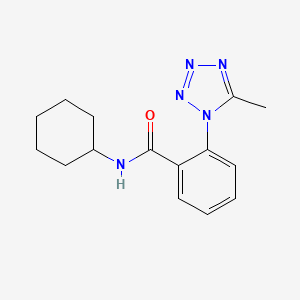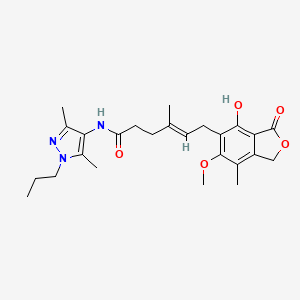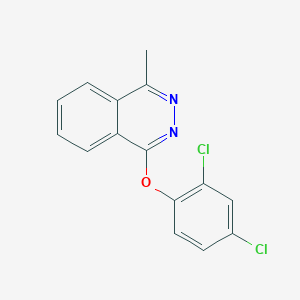![molecular formula C16H15N5O2 B15102037 (2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone](/img/structure/B15102037.png)
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is a complex organic compound that features a morpholine ring substituted with a phenyl group and a tetrazolo[1,5-a]pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazolo[1,5-a]pyridine core, which can be synthesized through a cyclization reaction involving appropriate precursors. The phenylmorpholine moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the two moieties under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and morpholine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of (2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: Known for their antimetabolite properties.
Triazolo[1,5-a]pyridines: Studied for their kinase inhibitory activities.
Imidazo[1,5-a]pyridines: Used in the development of antimicrobial and antineoplastic agents.
Uniqueness
(2-Phenylmorpholin-4-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is unique due to its combination of a morpholine ring with a tetrazolo[1,5-a]pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H15N5O2 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
(2-phenylmorpholin-4-yl)-(tetrazolo[1,5-a]pyridin-6-yl)methanone |
InChI |
InChI=1S/C16H15N5O2/c22-16(13-6-7-15-17-18-19-21(15)10-13)20-8-9-23-14(11-20)12-4-2-1-3-5-12/h1-7,10,14H,8-9,11H2 |
Clave InChI |
XUXOSMOZWUAFFA-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1C(=O)C2=CN3C(=NN=N3)C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]aniline](/img/structure/B15101959.png)
![ethyl 1-{4-oxo-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B15101964.png)

![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15101971.png)
![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-phenylglycinamide](/img/structure/B15101981.png)



![(2-{(E)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B15102018.png)

![methyl N-{[1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl]carbonyl}glycinate](/img/structure/B15102026.png)
![Methyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate](/img/structure/B15102028.png)
![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3,4-dimethoxybenzyl)butanamide](/img/structure/B15102030.png)
![N-(2-(1H-imidazol-4-yl)ethyl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B15102034.png)
